molecular formula C15H21BrN2O B5195548 N-(4-bromophenyl)-N'-cyclooctylurea

N-(4-bromophenyl)-N'-cyclooctylurea

Cat. No.: B5195548
M. Wt: 325.24 g/mol
InChI Key: HXYUOCXDQUVMTI-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-N’-cyclooctylurea is an organic compound that belongs to the class of urea derivatives It features a bromophenyl group attached to one nitrogen atom and a cyclooctyl group attached to the other nitrogen atom of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-N’-cyclooctylurea typically involves the reaction of 4-bromoaniline with cyclooctyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The general reaction scheme is as follows:

    Step 1: Dissolve 4-bromoaniline in anhydrous dichloromethane.

    Step 2: Add cyclooctyl isocyanate dropwise to the solution while maintaining the temperature at 0°C.

    Step 3: Stir the reaction mixture at room temperature for several hours.

    Step 4: Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of N-(4-bromophenyl)-N’-cyclooctylurea can be scaled up by using larger reaction vessels and automated systems to control the addition of reagents and maintain reaction conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-N’-cyclooctylurea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction Reactions: The urea moiety can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The urea bond can be hydrolyzed in the presence of strong acids or bases to yield the corresponding amine and isocyanate derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used under reflux conditions.

Major Products Formed

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of oxidized urea derivatives.

    Reduction: Formation of reduced amine derivatives.

    Hydrolysis: Formation of 4-bromoaniline and cyclooctylamine.

Scientific Research Applications

N-(4-bromophenyl)-N’-cyclooctylurea has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory conditions.

    Materials Science: The compound is used in the synthesis of polymers and advanced materials with specific properties, such as thermal stability and mechanical strength.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.

    Industrial Applications: The compound is used as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-N’-cyclooctylurea depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromophenyl group can interact with aromatic residues in the target protein, while the cyclooctyl group can enhance the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

N-(4-bromophenyl)-N’-cyclooctylurea can be compared with other urea derivatives, such as:

    N-(4-chlorophenyl)-N’-cyclooctylurea: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    N-(4-fluorophenyl)-N’-cyclooctylurea:

    N-(4-methylphenyl)-N’-cyclooctylurea: The presence of a methyl group can influence the compound’s steric and electronic characteristics.

The uniqueness of N-(4-bromophenyl)-N’-cyclooctylurea lies in the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogen or alkyl substituents.

Properties

IUPAC Name

1-(4-bromophenyl)-3-cyclooctylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O/c16-12-8-10-14(11-9-12)18-15(19)17-13-6-4-2-1-3-5-7-13/h8-11,13H,1-7H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYUOCXDQUVMTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824157
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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